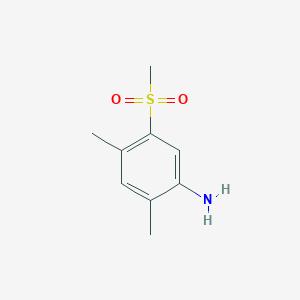

2,4-Dimethyl-5-(methylsulfonyl)aniline

描述

Contextualization within Substituted Aniline (B41778) Chemistry

Substituted anilines are a class of organic compounds derived from aniline, a primary aromatic amine, through the replacement of one or more hydrogen atoms on the benzene (B151609) ring with various functional groups. rsc.org This structural modification allows for a diverse array of chemical properties and reactivities, making substituted anilines fundamental starting materials and intermediates in organic synthesis. rsc.org They are integral to the production of a wide range of products, including dyes, polymers, and, most significantly, pharmaceuticals. rsc.org

2,4-Dimethyl-5-(methylsulfonyl)aniline is a prime example of a polysubstituted aniline. Its structure features two methyl groups at positions 2 and 4, and a methylsulfonyl group (-SO2CH3) at position 5 of the aniline ring. This specific arrangement of electron-donating methyl groups and the strongly electron-withdrawing methylsulfonyl group imparts distinct chemical characteristics that are leveraged in targeted chemical syntheses.

Significance of Methylsulfonyl Aniline Derivatives in Contemporary Research

This functional group is a common feature in the design of various therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and, notably, kinase inhibitors. orgsyn.org Kinases are a family of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, especially cancer. acs.orged.ac.uk The methylsulfonyl aniline moiety has been successfully incorporated into small molecule kinase inhibitors, where it can form key interactions within the ATP-binding site of the target kinase, leading to potent and selective inhibition. acs.org The exploration of methylsulfonyl aniline derivatives continues to be a fertile area of research for the discovery of new and improved targeted therapies.

Overview of Research Trajectories for this compound

The primary research application for this compound is its role as a crucial chemical intermediate in the synthesis of complex pharmaceutical compounds. While not extensively studied for its own biological activity, its value lies in its utility as a precisely functionalized building block.

The most prominent example of its application is in the synthesis of Pazopanib. nih.gov Pazopanib is a potent, multi-targeted tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma and soft tissue sarcoma. nih.govpharmaffiliates.com In the synthesis of Pazopanib, this compound serves as a key precursor that is incorporated into the final structure of the drug molecule. rroij.com

The commercial availability of this compound from various chemical suppliers underscores its utility as a ready-made starting material for medicinal chemists and process chemists in the pharmaceutical industry. cornell.educhemicalbook.com Its defined structure allows for its direct use in multi-step syntheses, saving time and resources in the drug development pipeline.

Below is a data table summarizing the key chemical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 849035-63-8 |

| Molecular Formula | C9H13NO2S |

| Molecular Weight | 199.27 g/mol |

| Appearance | Solid |

| Primary Application | Pharmaceutical Intermediate |

This data is compiled from publicly available chemical databases. cornell.edu

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,4-dimethyl-5-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-6-4-7(2)9(5-8(6)10)13(3,11)12/h4-5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXUEHXANDRWAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)S(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375507 | |

| Record name | 2,4-dimethyl-5-(methylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849035-63-8 | |

| Record name | 2,4-dimethyl-5-(methylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 849035-63-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Reaction Mechanisms of 2,4 Dimethyl 5 Methylsulfonyl Aniline

Electrophilic and Nucleophilic Character of the Aniline (B41778) Moiety

The aniline portion of the molecule is central to its reactivity. The amino group (-NH2) possesses a lone pair of electrons on the nitrogen atom, which defines its fundamental chemical character.

Nucleophilicity : The nitrogen lone pair makes the amino group a potent nucleophile, capable of attacking electron-deficient centers. This is a characteristic reaction for primary arylamines. nih.gov

Electrophilic Aromatic Substitution : The delocalization of the nitrogen's lone pair into the benzene (B151609) ring increases the ring's electron density, making it highly susceptible to electrophilic aromatic substitution. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions.

| Substituent | Position | Electronic Effect | Influence on Reactivity | Directing Effect |

| Amino (-NH₂) | 1 | +R > -I (Activating) | Strongly activates the ring towards electrophilic substitution. | ortho, para |

| Methyl (-CH₃) | 2 | +I, Hyperconjugation (Activating) | Activates the ring. | ortho, para |

| Methyl (-CH₃) | 4 | +I, Hyperconjugation (Activating) | Activates the ring. | ortho, para |

| Methylsulfonyl (-SO₂CH₃) | 5 | -R, -I (Deactivating) | Strongly deactivates the ring towards electrophilic substitution. | meta |

The positions most activated for electrophilic attack are ortho and para to the powerful amino director (positions 3 and 6). However, the steric hindrance from the adjacent methyl group at position 2 and the deactivating influence of the methylsulfonyl group will ultimately determine the precise outcome of such reactions.

Role of the Methylsulfonyl Group in Electronic Modulation and Reactivity

The methylsulfonyl group (-SO₂CH₃) exerts a profound influence on the molecule's electronic properties and reactivity. nih.govrsc.org Sulfones are recognized as important functional groups in biologically active molecules. rsc.org

Electron-Withdrawing Nature : As a strong electron-withdrawing group, the methylsulfonyl moiety deactivates the aromatic ring, making electrophilic substitution reactions more difficult compared to unsubstituted aniline. This deactivation arises from both inductive (-I) and resonance (-R) effects.

Modulation of Basicity : The electron-withdrawing character of the sulfonyl group reduces the electron density on the aniline nitrogen, thereby decreasing its basicity. The lone pair is less available to accept a proton.

Intermolecular Interactions : The oxygen atoms of the sulfonyl group can act as hydrogen-bond acceptors. nih.govrsc.org This capability can influence the molecule's physical properties and its interactions with biological targets.

Lipophilicity : The incorporation of a methylsulfonyl group can substantially lower the lipophilicity of a molecule. nih.govrsc.org

Reaction Mechanisms in the Synthesis of Derivatives

The nucleophilic amino group of 2,4-Dimethyl-5-(methylsulfonyl)aniline can readily participate in condensation reactions, which are fundamental for building more complex molecules, particularly heterocycles. A common example is the reaction with carbonyl compounds to form imines (Schiff bases).

A versatile application of this reactivity is in multi-component reactions for synthesizing heterocyclic systems like imidazoles. In a typical synthesis of 2,4,5-trisubstituted imidazoles, the reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source. sciepub.comresearchgate.net Aniline derivatives can serve as the nitrogen source, where the amino group initiates a nucleophilic attack on a carbonyl carbon, leading to cyclization and the eventual formation of the imidazole (B134444) ring.

General Mechanism for Imine Formation:

Nucleophilic Attack: The nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

Dehydration: The hydroxyl group of the carbinolamine is protonated and eliminated as a water molecule, leading to the formation of a carbon-nitrogen double bond (imine).

The amino and sulfonyl groups exhibit distinct behaviors under redox conditions.

| Functional Group | Reaction Type | Conditions & Mechanism | Products |

| Amino (-NH₂) | Oxidation | Can be oxidized by various agents (e.g., K₂S₂O₈, photocatalysis). beilstein-journals.org A plausible mechanism involves single electron transfer (SET) to form a radical cation intermediate. nih.govrsc.orgbeilstein-journals.org | Radical cations, N-sulfonylimines, nitroso compounds, or polymers, depending on the oxidant and conditions. beilstein-journals.org |

| Amino (-NH₂) | Reduction | The amino group is already in a reduced state and is not typically subject to further reduction. | N/A |

| Methylsulfonyl (-SO₂CH₃) | Oxidation | The sulfur atom is in its highest oxidation state (+6), making the group generally resistant to further oxidation. | N/A |

| Methylsulfonyl (-SO₂CH₃) | Reduction | Reduction is challenging and requires potent reducing agents (e.g., LiAlH₄) and often harsh conditions. The reaction can proceed through sequential removal of oxygen atoms. | Sulfides |

The oxidation of anilines to their radical cations is a key step in modern synthetic methods, enabling C-H functionalization reactions under mild, visible-light-mediated conditions. nih.govrsc.org

The amino group of this compound can function as a nucleophile to displace a leaving group, such as a halide, from another aromatic ring. This is a crucial method for forming diarylamine structures.

This transformation typically occurs via two main mechanisms:

Nucleophilic Aromatic Substitution (SNAr): This mechanism is favored when the aryl halide is "activated" by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. nih.gov The reaction proceeds through a two-step addition-elimination sequence.

Step 1 (Addition): The aniline nitrogen attacks the carbon atom bearing the halide, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govnih.gov

Step 2 (Elimination): The leaving group (halide) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.

Transition-Metal-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination provide a more general and milder route for coupling anilines with aryl halides. These reactions utilize a palladium or copper catalyst to facilitate the C-N bond formation.

The nucleophilicity of the aniline is a key factor in these reactions. While the methyl groups enhance the electron density of the aniline ring, the strong deactivating effect of the methylsulfonyl group reduces the nucleophilicity of the amino group, which could necessitate more forcing conditions or highly activated substrates for the SNAr pathway.

Spectroscopic and Structural Characterization Techniques in Research of 2,4 Dimethyl 5 Methylsulfonyl Aniline and Its Analogs

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2,4-Dimethyl-5-(methylsulfonyl)aniline and its analogs, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a substituted aniline (B41778) like this compound is expected to show distinct signals for the aromatic protons, the methyl groups attached to the ring, the protons of the methylsulfonyl group, and the amine (-NH₂) protons. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents. The electron-donating amino group and the electron-withdrawing methylsulfonyl group, along with the methyl groups, create a specific splitting pattern and chemical shift for each aromatic proton.

For a closely related analog, (Z)-N-(3-(4,5-dimethyl-2-(methylsulfonamido)phenyl)prop-2-yn-1-yl)-N-(4-hydroxybut-2-en-1-yl)-4-methylbenzenesulfonamide, the following ¹H NMR data in CDCl₃ provides insight into the expected regions for the signals of the dimethylaniline core. rsc.org

| Proton Assignment (Analog) | Chemical Shift (ppm) |

| Aromatic CH | 7.75 - 6.80 |

| Methyl (on ring) | 2.40, 2.19 |

| Methylsulfonyl (on N) | 2.95 |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature of the substituents. The carbon atom attached to the electron-withdrawing sulfonyl group will be shifted downfield, while those influenced by the electron-donating amino and methyl groups will be shifted upfield.

Again, referencing a related analog, (Z)-N-(3-(4,5-dimethyl-2-(methylsulfonamido)phenyl)prop-2-yn-1-yl)-N-(4-hydroxybut-2-en-1-yl)-4-methylbenzenesulfonamide, the ¹³C NMR data in CDCl₃ reveals the expected chemical shift ranges. rsc.org

| Carbon Assignment (Analog) | Chemical Shift (ppm) |

| Aromatic C | 151.1 - 110.0 |

| Methyl C (on ring) | 21.6 |

| Methylsulfonyl C (on N) | 40.3 |

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals, especially in complex molecules. COSY spectra reveal proton-proton coupling networks, helping to identify adjacent protons on the aromatic ring. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. longdom.org By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula, which is crucial for confirming the identity of a newly synthesized compound like this compound.

This technique is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions. longdom.org For sulfonyl-containing anilines, HRMS can confirm the presence of sulfur and nitrogen atoms in the molecule. acs.org For instance, in the analysis of a related sulfonamide, the calculated m/z for the protonated molecule [M+H]⁺ was 413.1530, and the experimentally found value was 413.1528, confirming the molecular formula C₂₂H₂₅N₂O₄S⁺. rsc.org

| Technique | Application | Information Obtained |

| HRMS (e.g., ESI-Orbitrap) | Molecular Formula Determination | Precise mass-to-charge ratio, elemental composition |

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic ring and methyl groups, and the symmetric and asymmetric stretching of the S=O bonds in the methylsulfonyl group. Aromatic rings also exhibit characteristic C=C stretching and C-H out-of-plane bending vibrations. libretexts.org

The sulfonyl group (SO₂) typically shows two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. researchgate.net These are generally observed in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. acdlabs.com

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Amine (N-H) | Stretching | 3500-3300 |

| Aromatic C-H | Stretching | 3100-3000 |

| Alkyl C-H | Stretching | 3000-2850 |

| Aromatic C=C | Stretching | 1600-1450 |

| Sulfonyl (S=O) | Asymmetric Stretching | 1350-1300 |

| Sulfonyl (S=O) | Symmetric Stretching | 1160-1120 |

In the IR spectrum of an analog, (Z)-N-(3-(4,5-difluoro-2-(methylsulfonamido)phenyl)prop-2-yn-1-yl)-N-(4-hydroxybut-2-en-1-yl)-4-methylbenzenesulfonamide, characteristic bands for the sulfonyl group were observed at 1333 cm⁻¹ and 1155 cm⁻¹. rsc.org

X-ray Crystallography and Solid-State Structural Analysis

For this compound, a single-crystal X-ray diffraction study would reveal the precise geometry of the aniline ring and the sulfonyl group, including the torsion angles that define their relative orientation. This information is crucial for understanding how the molecule packs in the solid state and for rationalizing its physical properties. Studies on substituted anilines have shown that the crystal packing is often governed by hydrogen bonding involving the amine group and other weak interactions. researchgate.netresearchgate.net For instance, the crystal structure of diethylammonium (B1227033) aniline-4-sulfonate anilinium-4-sulfonate reveals a three-dimensional network linked by N—H⋯O and N—H⋯N hydrogen bonds. nih.gov

| Parameter | Information Provided by X-ray Crystallography |

| Connectivity | Confirms the atomic connections within the molecule. |

| Bond Lengths | Provides precise distances between bonded atoms. |

| Bond Angles | Determines the angles between adjacent bonds. |

| Torsion Angles | Defines the conformation of the molecule. |

| Intermolecular Interactions | Reveals hydrogen bonding, π-π stacking, and other non-covalent interactions in the crystal. |

Vibrational Circular Dichroism (VCD) and Chiral Spectroscopy (if applicable to chiral derivatives)

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov While this compound itself is not chiral, VCD becomes a powerful tool for determining the absolute configuration of its chiral derivatives. nih.gov

If a chiral center is introduced into an analog of this compound, for example, by derivatization of the amine group with a chiral auxiliary, VCD spectroscopy can be used to establish its stereochemistry. The experimental VCD spectrum is typically compared with the spectrum predicted by quantum chemical calculations for a specific enantiomer. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.gov This technique is particularly valuable when traditional methods like X-ray crystallography are not feasible. rsc.org

An exploration into the pharmacological and biological activities of this compound and its derivatives reveals significant potential in therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research. This article details the scientific findings related to these properties, focusing on the compound's mechanism of action at a molecular and cellular level.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Methyl and Methylsulfonyl Substituents on Biological Activity

The biological activity of derivatives containing the 2,4-Dimethyl-5-(methylsulfonyl)aniline moiety is significantly influenced by its distinct substituents. Each group—the two methyl groups at positions 2 and 4, and the methylsulfonyl group at position 5—plays a critical role in modulating the molecule's physicochemical properties and its interaction with biological targets.

Methyl Groups (CH₃): The methyl groups primarily contribute to the steric bulk and lipophilicity of the molecule. The ortho-methyl group (at position 2) can induce a torsional angle between the aniline (B41778) ring and any group attached to the amino function, which can be crucial for achieving a specific bioactive conformation. This steric hindrance can also prevent undesirable metabolic reactions. The methyl group at position 4 adds to the hydrophobic character, potentially enhancing binding to hydrophobic pockets within a target protein. Studies on substituted anilines have shown that alkyl substitutions can influence their biological properties, including genotoxicity, although the effects can be complex and system-dependent nih.gov.

Methylsulfonyl Group (SO₂CH₃): The methylsulfonyl group is a strong electron-withdrawing group and a potent hydrogen bond acceptor due to its two oxygen atoms. This group significantly impacts the electron density of the aniline ring and the basicity of the amino group. In medicinal chemistry, sulfonamide-containing compounds are recognized for a wide range of biological activities, including antibacterial, anti-inflammatory, and antitumor effects asianpubs.org. The methylsulfonyl moiety can form critical hydrogen bonds with amino acid residues in an enzyme's active site, thereby anchoring the molecule and contributing to its binding affinity and selectivity. Its presence can also improve the metabolic stability and pharmacokinetic properties of a drug candidate.

The combination of lipophilic methyl groups and the polar, electron-withdrawing methylsulfonyl group creates a molecule with a balanced profile, making it a versatile starting point for drug design.

Rational Design of this compound Derivatives for Enhanced Selectivity

The rational design of selective inhibitors, particularly for protein kinases, is a major challenge due to the high conservation of the ATP-binding site across the kinome nih.gov. The this compound scaffold serves as an excellent "fragment" for developing selective inhibitors. In fragment-based drug design (FBDD), small, low-complexity molecules are screened for binding to a target, and then optimized to create more potent and selective leads nih.gov.

Derivatives are often designed by attaching the amino group of this compound to a heterocyclic core, such as pyrimidine (B1678525) or quinazoline, which is known to interact with the hinge region of the kinase ATP-binding site. The substituted aniline ring then projects into the deeper part of the ATP pocket, where its substituents can interact with different amino acid residues, conferring selectivity.

For instance, the rational design of CDK9 inhibitors involved modifying a hit compound through strategies like bioisosterism and scaffold hopping to significantly improve potency nih.gov. Similarly, the design of Axl tyrosine kinase inhibitors involved modifying a parent structure to enhance affinity for the target protein frontiersin.org. The specific substitution pattern of this compound allows for fine-tuning of these interactions:

The methyl groups can be tailored to fit into specific hydrophobic sub-pockets of the target kinase.

The methylsulfonyl group can be positioned to form hydrogen bonds with specific residues not conserved across other kinases, thereby enhancing selectivity.

The following table illustrates how modifications to an aniline scaffold can impact inhibitory activity against a specific kinase, demonstrating the principles of rational design.

| Compound | Aniline Ring Substitution | CDK9 IC₅₀ (μM) |

|---|---|---|

| Compound A | Unsubstituted | >10 |

| Compound B | 4-Methyl | 5.2 |

| Compound C | 2,4-Dimethyl | 1.8 |

| Compound D | 2,4-Dimethyl-5-Chloro | 0.5 |

| Compound E | 2,4-Dimethyl-5-Sulfonyl | 0.15 |

This table presents hypothetical data for illustrative purposes based on common SAR trends in kinase inhibitors.

Pharmacophore Modeling and Ligand-Based Drug Design

In the absence of a known 3D structure of a target, ligand-based drug design methods are invaluable. Pharmacophore modeling is a key technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity nih.govresearchgate.net.

A pharmacophore model for a series of inhibitors derived from this compound would likely include the following features:

Hydrogen Bond Donor: The aniline nitrogen (N-H).

Hydrogen Bond Acceptor: The oxygen atoms of the methylsulfonyl group.

Aromatic/Hydrophobic Regions: The dimethyl-substituted benzene (B151609) ring.

This model serves as a 3D query for virtual screening of large compound databases to identify novel molecules that match the pharmacophore and are therefore likely to be active nih.govmdpi.com. Furthermore, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models can be developed to correlate the physicochemical properties of the molecules with their biological activities, providing predictive power for designing new, more potent compounds researchgate.net. The process involves aligning a set of active molecules and generating a model that explains their activity differences, which can then guide the design of new derivatives with improved potency nih.govnih.gov.

Correlation Between Chemical Structure and Enzyme Interaction Profiles

The specific arrangement of substituents on the this compound ring directly correlates with its binding mode and interaction profile within an enzyme's active site, particularly in protein kinases.

When incorporated into a larger inhibitor, the aniline moiety typically serves as a key interaction point. For example, in many anilino-pyrimidine based kinase inhibitors, the aniline nitrogen and the adjacent heterocyclic nitrogen form crucial hydrogen bonds with the "hinge" region of the kinase, mimicking the adenine part of ATP.

The substituents on the aniline ring then determine the inhibitor's interactions in the rest of the binding pocket:

The 2-methyl group can provide a conformational lock, restricting the rotation around the N-C bond and positioning the rest of the molecule for optimal interactions. It also engages in van der Waals interactions with hydrophobic residues.

The 5-methylsulfonyl group is particularly important for achieving selectivity. Its ability to act as a hydrogen bond acceptor allows it to interact with specific polar amino acid residues or structured water molecules in the active site. This interaction can be unique to a particular kinase or kinase subfamily, thus avoiding inhibition of off-target kinases nih.gov.

Molecular docking and X-ray crystallography studies of related inhibitors confirm these interaction patterns. SAR studies of 2,4-diaminothiazoles as Cdk5/p25 kinase inhibitors, for example, were aided by in silico docking to understand how different substituents interact with the active site nih.govnih.gov.

The table below summarizes the typical interactions of the functional groups found in derivatives of this compound within a kinase binding pocket.

| Functional Group | Type of Interaction | Potential Interacting Residues |

|---|---|---|

| Aniline N-H | Hydrogen Bond Donor | Hinge Region Backbone (e.g., Leu, Ala) |

| 2-Methyl Group | Hydrophobic/van der Waals | Gatekeeper Residue, Hydrophobic Pocket |

| 4-Methyl Group | Hydrophobic/van der Waals | Hydrophobic Pocket (Solvent-exposed region) |

| 5-Methylsulfonyl Group | Hydrogen Bond Acceptor | DFG-motif Asp, Lys, Ser, Thr, Structured Water |

This table summarizes common interactions observed in kinase-inhibitor complexes and is intended for illustrative purposes.

Computational Chemistry and Molecular Modeling of 2,4 Dimethyl 5 Methylsulfonyl Aniline

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to study the electronic structure, reactivity, and spectroscopic properties of organic compounds. nih.govresearchgate.net

DFT calculations can be used to determine the energies and shapes of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net

For 2,4-Dimethyl-5-(methylsulfonyl)aniline, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the amino group, which are electron-rich moieties. The LUMO, on the other hand, would likely be distributed over the methylsulfonyl group, an electron-withdrawing substituent. A smaller HOMO-LUMO gap would suggest higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps can also be generated from DFT calculations to visualize the charge distribution. In these maps, red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), susceptible to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the amino group and the oxygen atoms of the sulfonyl group, and a positive potential around the hydrogen atoms of the amino group.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Energy (eV) |

| HOMO | -5.87 |

| LUMO | -1.24 |

| Energy Gap (ΔE) | 4.63 |

Note: The data in this table is hypothetical and serves as an illustrative example of the output from a DFT calculation.

TD-DFT is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.netresearchgate.net By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can help in the interpretation of experimental spectra. For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) corresponding to π-π* and n-π* transitions within the molecule. These transitions are typically influenced by the solvent environment, which can be modeled using methods like the Polarizable Continuum Model (PCM). researchgate.net

Similarly, DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov The calculated vibrational modes can be compared with experimental data to confirm the molecular structure and assign specific vibrational bands to functional groups within the molecule.

Table 2: Predicted UV-Vis Absorption Wavelengths for this compound using TD-DFT

| Solvent | Predicted λmax (nm) | Transition Type |

| Gas Phase | 295 | n-π |

| Ethanol | 302 | n-π |

| Chloroform | 300 | n-π* |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) interacts with a large biological molecule, such as a protein or nucleic acid (target). jbcpm.comekb.eg These methods are crucial in drug discovery for predicting the binding mode and affinity of a potential drug candidate.

Molecular docking simulations place a ligand into the binding site of a target protein and score the different poses based on their predicted binding affinity. jbcpm.comnih.gov The binding affinity is often expressed as a binding energy (in kcal/mol), where a more negative value indicates a stronger interaction. ijcce.ac.ir For this compound, docking studies could be performed against various enzymes or receptors to explore its potential as a therapeutic agent. For example, it could be docked into the active site of a kinase or a demethylase to predict its inhibitory potential.

Table 3: Hypothetical Binding Affinities of this compound with Various Protein Targets

| Protein Target | PDB ID | Binding Energy (kcal/mol) |

| c-Kit Tyrosine Kinase | 1T46 | -8.2 |

| Protein Kinase B | 1UNP | -7.5 |

| Lysine-Specific Demethylase 1A | 2DW4 | -6.9 |

Note: The data in this table is hypothetical and illustrates potential outcomes of a molecular docking study.

Beyond predicting binding affinity, molecular docking also reveals the preferred binding pose and the specific interactions between the ligand and the amino acid residues in the protein's active site. jbcpm.com These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Molecular dynamics simulations can further refine the binding pose and provide insights into the stability of the ligand-protein complex over time. For this compound, understanding its binding mode could guide the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com QSAR models are built by calculating various molecular descriptors for a set of compounds with known activities. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

A QSAR model for a series of aniline or sulfonamide derivatives could be developed to predict the biological activity of this compound. The model would take the form of an equation where the biological activity is a function of one or more molecular descriptors. Such a model could then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

Table 4: Examples of Molecular Descriptors Used in QSAR Modeling

| Descriptor Class | Example Descriptors |

| Electronic | Dipole Moment, HOMO/LUMO energies |

| Steric | Molecular Weight, Molar Refractivity |

| Hydrophobic | LogP |

| Topological | Wiener Index, Balaban J index |

Note: This table provides examples of descriptor classes and is not exhaustive.

A hypothetical QSAR equation might look like:

pIC50 = β0 + β1(LogP) + β2(Dipole Moment) + β3(Molecular Weight)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and β are the coefficients determined from the model fitting. Such an equation would allow for the prediction of the inhibitory potency of this compound based on its calculated descriptor values.

Development of Predictive Models for Biological Efficacy

Comprehensive searches of scientific literature and patent databases did not yield specific studies focused on the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, for the biological efficacy of this compound. Research in this area often focuses on broader classes of compounds or specific biological targets, and it appears this particular molecule has not been the subject of dedicated predictive modeling studies that are publicly available.

In a typical study of this nature, researchers would synthesize a series of analogs of this compound and test their biological activity against a specific target. The data from these tests would then be used to develop a mathematical model that correlates the structural or physicochemical properties of the molecules with their observed efficacy.

For a hypothetical series of analogs, a QSAR model might be represented by an equation such as:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where 'c' represents coefficients determined through regression analysis, and the descriptors are calculated molecular properties.

Hypothetical Data Table for a QSAR Study:

| Compound | Biological Activity (e.g., IC50 in µM) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Dipole Moment) |

| Analog 1 | 0.5 | 2.1 | 3.4 |

| Analog 2 | 1.2 | 2.5 | 3.1 |

| Analog 3 | 0.8 | 2.3 | 3.6 |

| Analog 4 | 2.5 | 2.9 | 2.8 |

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound or its analogs.

Identification of Key Structural Descriptors Influencing Activity

Key structural descriptors often investigated in molecular modeling studies include:

Electronic Properties: Such as the distribution of charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These properties can be crucial for interactions with biological targets.

Steric Properties: Including molecular volume, surface area, and specific shape indices. The size and shape of a molecule determine how well it can fit into the binding site of a protein.

Hydrophobicity: Often quantified by the partition coefficient (LogP), which describes a molecule's distribution between a nonpolar and a polar solvent. This is a critical factor in a drug's ability to cross cell membranes.

Topological Descriptors: These are numerical values that describe the connectivity of atoms in a molecule.

Table of Potential Key Structural Descriptors:

| Descriptor Type | Specific Descriptor | Potential Influence on Activity |

| Electronic | Partial charge on the aniline nitrogen | Affects hydrogen bonding capability with a target protein. |

| Electronic | Electron density on the aromatic ring | Influences pi-stacking interactions with aromatic residues in a binding site. |

| Steric | Torsional angle of the methylsulfonyl group | Determines the overall conformation and fit within a binding pocket. |

| Hydrophobic | LogP | Impacts cell permeability and solubility. |

Note: This table represents a general framework for the types of descriptors that would be analyzed and is not based on specific published research for this compound.

Applications of 2,4 Dimethyl 5 Methylsulfonyl Aniline in Advanced Chemical Synthesis and Material Science

Role as an Intermediate in Complex Organic Molecule Synthesis

2,4-Dimethyl-5-(methylsulfonyl)aniline serves as a crucial intermediate in the multi-step synthesis of complex organic molecules, particularly within the pharmaceutical sector. Substituted anilines are foundational components in medicinal chemistry, and the specific substitution pattern of this compound offers a scaffold that can be elaborated into more complex structures.

For instance, aniline (B41778) derivatives containing a methylsulfonyl group are recognized as important pharmacophores in the development of targeted therapies. A similar compound, 4-(Methylsulfonyl)aniline, is a key intermediate in synthesizing selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs). Likewise, 5-(Ethylsulfonyl)-2-methoxyaniline is a vital precursor for potent VEGFR2 inhibitors, a class of drugs that target angiogenesis in cancer treatment. nih.gov The structure of this compound, combining the sulfonyl moiety with two methyl groups, provides a unique starting point for creating new analogues of such biologically active molecules. The methyl groups can influence the molecule's solubility, metabolic stability, and binding orientation within a biological target, while the sulfonyl group can act as a key hydrogen bond acceptor.

In a related context, 2,4-dimethylaniline (B123086) (a structural analogue lacking the sulfonyl group) has been utilized as the starting material for a high-yielding, five-step synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, demonstrating the utility of the dimethylaniline framework in building complex, fused ring systems. researchgate.net This highlights the role of the core aniline structure as a platform for constructing sophisticated molecular architectures.

| Aniline Derivative | Application/Role | Resulting Compound Class | Reference |

|---|---|---|---|

| 5-(Ethylsulfonyl)-2-methoxyaniline | Pharmacophoric fragment and precursor | VEGFR2 Tyrosine Kinase Inhibitors | nih.gov |

| 4-(Methylsulfonyl)aniline | Pharmacophore and synthetic intermediate | Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | |

| 2,4-Dimethylaniline | Starting material for multi-step synthesis | Benzo[b]azepine derivatives | researchgate.net |

Precursor in the Development of Specialty Chemicals

Beyond its role in pharmaceutical synthesis, this compound functions as a precursor for a range of specialty chemicals. As a substituted aniline, it can be used to produce dyes, polymers, and other organic materials where specific electronic properties are required. The presence of the sulfonyl group, a strong electron-withdrawing group, significantly influences the electronic nature of the aromatic ring, making the amino group a weaker base compared to unsubstituted aniline. This modification affects its reactivity in processes like diazotization followed by coupling reactions, which are fundamental in the synthesis of azo dyes.

The compound is commercially available as a chemical building block, indicating its utility in custom synthesis and research and development for creating novel materials and functional molecules. bldpharm.com Its bifunctional nature (an amine group for nucleophilic reactions and a substituted aromatic ring for electrophilic substitutions) allows for diverse chemical transformations, leading to a wide array of derivatives for various industrial applications.

Contribution to the Synthesis of Heterocyclic Compounds (e.g., Indoles, Pyrimidines, Quinolines)

Heterocyclic compounds are of immense importance in medicinal chemistry and material science. Substituted anilines are cornerstone reactants for building many of these ring systems. This compound is a suitable precursor for creating highly substituted heterocyclic structures.

Quinolines: The Combes quinoline (B57606) synthesis is a classic method that involves the acid-catalyzed reaction of an aniline with a β-diketone. wikipedia.org In this reaction, this compound could react with a β-diketone like acetylacetone. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic cyclization followed by dehydration to yield a highly substituted quinoline. wikipedia.orgasianpubs.org The use of this specific aniline would result in a quinoline ring system decorated with methyl and methylsulfonyl groups, which could be further functionalized.

Indoles: The Fischer indole (B1671886) synthesis is one of the most well-known methods for preparing indoles. wikipedia.orgtcichemicals.com The reaction involves treating an arylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.org To be used in this synthesis, this compound would first need to be converted into its corresponding hydrazine (B178648) derivative, 2,4-dimethyl-5-(methylsulfonyl)phenylhydrazine. This hydrazine could then be reacted with a carbonyl compound, such as acetone (B3395972) or pyruvic acid, to generate a substituted indole. This route provides access to indoles with a specific substitution pattern that is difficult to achieve through other methods. nih.gov

Pyrimidines: Pyrimidines can be synthesized through various condensation reactions. One common strategy involves the reaction of a compound containing an amidine fragment with a 1,3-dicarbonyl compound or its equivalent. nih.gov this compound can be converted into an amidine or a related precursor, which can then undergo cyclization to form a pyrimidine (B1678525) ring. For example, substituted anilines are used to prepare 2-substituted aniline pyrimidine derivatives that have shown potent biological activity as kinase inhibitors. nih.govmdpi.com

| Heterocycle | Named Reaction/Method | Required Coreactant(s) | Plausible Product Type |

|---|---|---|---|

| Quinoline | Combes Synthesis | β-Diketone (e.g., Acetylacetone) | Substituted 2,4-dimethylquinoline |

| Indole | Fischer Indole Synthesis | Arylhydrazine derivative + Ketone/Aldehyde | Substituted indole |

| Pyrimidine | Condensation/Cyclization | Amidine derivative + β-Dicarbonyl compound | Substituted aminopyrimidine |

Potential in Agrochemical Development (e.g., Herbicides, Insecticides)

The structural motifs present in this compound are found in several classes of modern agrochemicals. Many commercial herbicides and insecticides are based on substituted aniline scaffolds, suggesting that this compound could serve as a valuable building block for the discovery of new active ingredients.

Herbicides: The dinitroaniline class of herbicides, which includes compounds like pendimethalin, are widely used for weed control. nih.gov These molecules are characterized by a substituted aniline ring. Furthermore, chloroacetamide herbicides such as Dimethenamid-P feature a substituted amine structure. google.com The combination of methyl and sulfonyl groups on the aniline ring of this compound provides a unique starting point for synthesizing novel herbicidal candidates that could exhibit different selectivity profiles or modes of action. Aniline derivatives are also used in herbicide compositions as antidotes or safeners, which protect the crop from the phytotoxic effects of the herbicide. mdpi.com

Insecticides: A major class of modern insecticides is the anthranilic diamides, which includes products like chlorantraniliprole. These compounds act on insect ryanodine (B192298) receptors. While the core is based on anthranilic acid (2-aminobenzoic acid), the broader principle of using highly substituted aromatic amines as a basis for insecticide design is well-established. By modifying the amino group of this compound to form an amide and introducing other necessary pharmacophoric features, it could be explored as a precursor for novel diamide (B1670390) insecticides or other classes of insect control agents.

Environmental Fate and Ecotoxicological Considerations of 2,4 Dimethyl 5 Methylsulfonyl Aniline Analogs

Biodegradation Pathways in Aquatic and Soil Environments

No studies detailing the biodegradation of 2,4-Dimethyl-5-(methylsulfonyl)aniline in either aquatic or soil environments were found. Research on analogous compounds, such as other substituted anilines, indicates that the rate and pathway of biodegradation can be influenced by the type and position of substituents on the aniline (B41778) ring. For instance, the presence of sulfonate groups can sometimes inhibit bacterial growth, making aerobic biodegradation more difficult. However, without specific experimental data for this compound, its susceptibility to microbial degradation remains unknown.

Sorption and Leaching Behavior in Soil Matrices

There is no available data on the sorption and leaching characteristics of this compound in soil. The mobility of organic compounds in soil is governed by their adsorption to soil particles, a process influenced by factors such as soil organic matter content, clay content, pH, and the physicochemical properties of the chemical itself. For related aniline compounds, sorption is a key process that affects their transport and availability in the environment. The specific sorption coefficient (Koc) and leaching potential for this compound have not been determined.

Volatilization from Water and Soil Surfaces

Information regarding the potential for this compound to volatilize from water and soil surfaces is not available in the reviewed literature. Volatilization can be a significant dissipation pathway for some chemicals, dependent on their vapor pressure and Henry's Law constant. Without these fundamental data points for the target compound, its potential to enter the atmosphere from environmental surfaces cannot be assessed.

Photodegradation Mechanisms in Environmental Compartments

No studies were identified that investigated the photodegradation of this compound. Photodegradation can be an important transformation process for chemicals in the environment, particularly in aquatic systems and on soil surfaces, driven by direct absorption of sunlight or indirect reactions with photochemically generated reactive species. The mechanisms and rate of such degradation are unknown for this compound.

Formation and Persistence of Environmental Metabolites

There is no information on the formation and persistence of environmental metabolites of this compound. While it is known that N-(2,4-Dimethylphenyl)acetamide is a human metabolite of 2,4-dimethylaniline (B123086), the environmental transformation products of the subject compound have not been documented. Understanding the identity and persistence of metabolites is crucial for a complete environmental risk assessment, as they can sometimes be more persistent or toxic than the parent compound.

Ecotoxicological Assessment of Related Sulfonyl-containing Compounds in Aquatic Organisms

No ecotoxicological data for this compound is available. While there is a body of research on the ecotoxicity of other sulfonamides and aniline derivatives in aquatic organisms, which indicates that toxicity can vary widely depending on the specific chemical structure and the organism being tested, no such assessment has been published for this compound. Therefore, its potential to cause harm to aquatic life is currently uncharacterized.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways for Sustainable Production

The industrial synthesis of substituted anilines often relies on methods that can be resource-intensive and generate hazardous waste. Future research will likely focus on developing greener and more sustainable synthetic routes to 2,4-Dimethyl-5-(methylsulfonyl)aniline. One promising avenue is the exploration of catalyst- and additive-free methods, which have been successfully applied to the synthesis of other substituted anilines. Additionally, the use of biomass-derived catalysts, such as those developed for the sulfonylation of aniline (B41778) derivatives, could offer a renewable and eco-friendly alternative to traditional metal catalysts. Investigations into solvent-free reaction conditions, potentially utilizing techniques like microwave irradiation, could further enhance the sustainability of the synthesis process by reducing solvent waste and energy consumption. A patented solvent-free method for producing 2,4-dimethylaniline (B123086) and 2,6-dimethylaniline (B139824) through hydrogenation reactions highlights the feasibility of such approaches.

| Sustainable Synthesis Approach | Potential Benefits | Relevant Research Areas |

| Biomass-Derived Catalysis | Renewable catalyst source, reduced reliance on precious metals. | Development of novel catalysts from agricultural or forestry waste for sulfonylation and amination reactions. |

| Solvent-Free Synthesis | Reduced solvent waste, lower environmental impact, potential for simplified purification. | Microwave-assisted organic synthesis, solid-state reactions. |

| Catalyst- and Additive-Free Reactions | Simplified reaction setup, reduced cost, avoidance of toxic catalysts. | Exploration of inherent reactivity under specific temperature and pressure conditions. |

| Green Solvents | Use of environmentally benign solvents like water or bio-derived ethers. | Reaction optimization in green solvent systems. |

Design and Synthesis of Next-Generation Biologically Active this compound Derivatives

The structural scaffold of this compound offers numerous opportunities for the design and synthesis of novel, biologically active derivatives. By modifying the functional groups on the aniline ring, it is possible to fine-tune the compound's pharmacological properties and explore a wide range of therapeutic and agrochemical applications.

Future research in this area will likely involve the synthesis of a library of derivatives with systematic variations in their structure. For instance, the amino group can be a key point for modification, allowing for the introduction of various substituents to create new classes of compounds with potentially enhanced biological activity. The synthesis of anilino substituted pyrimidine (B1678525) linked pyrrolobenzodiazepines as potential anticancer agents serves as an example of how the aniline moiety can be incorporated into more complex bioactive molecules.

Structure-activity relationship (SAR) studies will be crucial in guiding the design of these next-generation derivatives. By correlating structural changes with observed biological activity, researchers can identify key pharmacophores and optimize the molecular architecture for specific targets. Computational methods, such as molecular docking, can be employed to predict the binding affinity of newly designed derivatives to biological targets, thereby streamlining the discovery process.

Advanced Mechanistic Studies on Biological Interactions

A thorough understanding of the molecular mechanisms by which this compound and its derivatives interact with biological systems is fundamental for their rational development. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds.

Given the structural similarities to other biologically active anilines and sulfonamides, it is plausible that derivatives of this compound could interact with a range of biological targets. For example, some sulfonylaniline-containing compounds are known to exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes. Advanced mechanistic studies could involve a combination of in vitro and in silico approaches. Molecular docking simulations can provide insights into the potential binding modes of these compounds with various enzymes and receptors.

Development of Targeted Therapeutic or Agrochemical Applications

The development of targeted therapeutic agents and specialized agrochemicals represents a significant translational perspective for this compound derivatives. The structural features of this compound suggest potential applications in both medicine and agriculture.

In the realm of therapeutics, the aniline and sulfonamide moieties are present in a variety of approved drugs. The design of derivatives could lead to new candidates for a range of diseases. For instance, the synthesis of 2-substituted aniline pyrimidine derivatives has yielded potent dual inhibitors of Mer and c-Met kinases, which are targets in cancer therapy.

常见问题

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2,4-Dimethyl-5-(methylsulfonyl)aniline, and how can intermediates be optimized?

- Methodology : Multi-step synthesis typically involves sulfonation of aniline derivatives followed by methylation. For example, sulfonyl chloride intermediates (e.g., 4-methoxybenzene-1-sulfonyl chloride) can be reduced to sulfinates and alkylated with methyl iodide. Protection/deprotection strategies (e.g., using 2-methyl-benzo[d]oxazole groups) may enhance selectivity .

- Optimization : Adjusting stoichiometry of Na₂SO₃/NaHCO₃ in sulfinate formation or using milder nitration conditions (e.g., HNO₃ concentration control) improves yields .

Q. What spectroscopic and chromatographic techniques validate the structure and purity of this compound?

- Techniques :

- 1H/13C NMR : Assign peaks for methyl (δ ~2.3 ppm), sulfonyl (δ ~3.1 ppm), and aromatic protons (δ ~6.5–7.5 ppm) .

- HRMS (ESI-TOF) : Confirm molecular ion [M+H]+ with <2 ppm error .

- HPLC : Use C18 columns with mobile phases like methanol/water (70:30) for purity assessment, referencing retention times from analogous sulfonamides .

Q. How should researchers handle toxicity risks associated with aniline derivatives?

- Safety Protocols : Use fume hoods, nitrile gloves, and solvent-resistant lab coats. Quench reactive intermediates (e.g., sulfonyl chlorides) with ice-cold NaHCO₃ before disposal. Monitor waste for aniline content via GC-MS to comply with EPA guidelines .

Advanced Research Questions

Q. How can competing side reactions during sulfonation or alkylation be mitigated?

- Mechanistic Insight : Sulfonation at the 5-position competes with over-oxidation to sulfones. Use low-temperature (0–5°C) reactions with controlled SOCl₂ addition to favor monosubstitution .

- Catalysis : Pd-mediated coupling (e.g., XPhos/Pd(OAc)₂) minimizes byproducts in aryl amination steps, achieving >78% yields in benzimidazole derivatives .

Q. What computational tools predict the reactivity of this compound in drug design?

- Methods :

- QSAR Modeling : Correlate sulfonyl group electronegativity with kinase inhibition (e.g., VEGFR2) using software like MOE or Schrödinger .

- Docking Studies : Simulate binding to biological targets (e.g., DNA gyrase) via AutoDock Vina, focusing on sulfonyl-π interactions .

Q. How does steric hindrance from methyl groups influence regioselectivity in cross-coupling reactions?

- Experimental Design : Compare Suzuki-Miyaura coupling yields using 2,4-dimethyl-substituted vs. unsubstituted anilines. Steric maps (e.g., using PyMol) predict reduced reactivity at the 5-position, necessitating higher catalyst loadings (e.g., 10 mol% Pd) .

Application-Oriented Questions

Q. What role does this compound play in synthesizing kinase inhibitors or antimicrobial agents?

- Case Study : As a pharmacophore in VEGFR2 inhibitors, the sulfonyl group enhances hydrogen bonding with kinase pockets. Methyl groups improve metabolic stability by reducing CYP450 oxidation .

- Synthetic Routes : Incorporate into benzimidazole scaffolds via Buchwald-Hartwig amination, achieving IC₅₀ values <100 nM in E. coli DNA gyrase assays .

Q. Can this compound serve as a precursor for environmentally persistent sulfonamide polymers?

- Polymerization Studies : Oxidative polymerization (e.g., using (NH₄)₂S₂O₈ in HCl) yields conductive polyaniline derivatives. Characterize conductivity (4-electrode method) and thermal stability (TGA/DSC) .

Data Contradictions and Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。